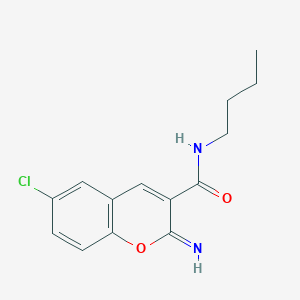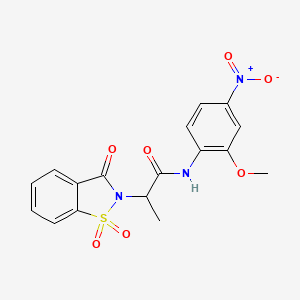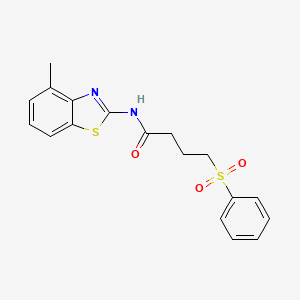![molecular formula C17H21N3O6 B6492602 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide CAS No. 899730-81-5](/img/structure/B6492602.png)
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide, commonly known as DNPE, is a synthetic organic compound with a wide range of applications in scientific research. DNPE has been used in a variety of studies in the fields of biochemistry, physiology, pharmacology, and toxicology. It is a versatile compound that has been used to study the structure and function of proteins, enzymes, and other biomolecules. It also has potential applications in drug discovery and development.
Mecanismo De Acción
DNPE is a covalent inhibitor of proteins and enzymes. It binds covalently to active sites on proteins and enzymes, forming a covalent adduct. This covalent adduct blocks the protein or enzyme from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
DNPE has been used to study the structure and function of proteins and enzymes involved in various biochemical and physiological processes. It has been used to study the structure and function of proteins involved in signal transduction pathways, metabolic pathways, and membrane transport. Additionally, DNPE has been used to study the structure and function of transcription factors and other proteins involved in gene regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNPE has several advantages for use in laboratory experiments. It is a versatile compound that can be used to study the structure and function of proteins and enzymes. Additionally, it is relatively easy to synthesize and purify. However, DNPE is a covalent inhibitor, and thus, it has a limited range of applications. It is not suitable for use in studies involving enzyme kinetics or studies involving the inhibition of non-covalent binding.
Direcciones Futuras
The potential applications of DNPE in scientific research are vast. It can be used to study the structure and function of proteins, enzymes, and other biomolecules. Additionally, it can be used to study the structure and function of transcription factors and other proteins involved in gene regulation. Furthermore, DNPE can be used to study the structure and function of membrane proteins and to study the effects of drugs on proteins and enzymes. Finally, DNPE has potential applications in drug discovery and development.
Métodos De Síntesis
DNPE can be synthesized by a two-step reaction. First, 1,4-dioxaspiro[4.5]decan-2-ylmethyl chloride is reacted with 2-nitrophenyl ethanediamine in a solvent such as dichloromethane. This reaction forms the desired product, DNPE, as a solid. The second step involves the purification of the product, which is achieved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DNPE has been widely used in scientific research as a tool to study the structure and function of proteins and enzymes. It has been used to study the structure and function of enzymes involved in signal transduction pathways and metabolic pathways. It has also been used to study the structure and function of membrane proteins. Additionally, DNPE has been used to study the structure and function of transcription factors and other proteins involved in gene regulation.
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c21-15(16(22)19-13-6-2-3-7-14(13)20(23)24)18-10-12-11-25-17(26-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXKAQCKIONVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6492524.png)
![3-{4-amino-3-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B6492529.png)
![3-[4-amino-3-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492543.png)

![8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6492557.png)
![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B6492588.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)

![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)
![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)
![N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B6492648.png)